molecular formula C12H13NO2 B13554602 (r)-1-(1-Amino-2-hydroxyethyl)naphthalen-2-ol

(r)-1-(1-Amino-2-hydroxyethyl)naphthalen-2-ol

Cat. No.: B13554602
M. Wt: 203.24 g/mol
InChI Key: SCCQMKSVLGCKOO-JTQLQIEISA-N
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Description

(R)-1-(1-Amino-2-hydroxyethyl)naphthalen-2-ol (CAS 1213094-34-8) is a chiral aminoalkylnaphthol belonging to the class of Betti bases, which are recognized as valuable building blocks in organic and medicinal chemistry . This compound features both amino and hydroxy functional groups on a chiral center adjacent to the naphthalene ring system, making it a versatile precursor for the synthesis of 1,3-amino oxygenated compounds commonly found in biologically active natural products and potent drugs, including nucleoside antibiotics and HIV protease inhibitors . The most significant area of application for non-racemic aminonaphthols like this (R)-enantiomer is their use in asymmetric synthesis, where they serve as effective chiral ligands or auxiliaries . The synthetic versatility of the Betti reaction, which produces such bases, offers many ring closure possibilities due to the functional groups present in the Mannich product . Researchers can utilize this high-purity compound to develop new chiral catalysts or to create complex molecular architectures for pharmaceutical discovery. This product is strictly for research and further manufacturing purposes and is not intended for direct human use. Molecular Formula: C₁₂H₁₃NO₂ . Molecular Weight: 203.24 g/mol .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-[(1R)-1-amino-2-hydroxyethyl]naphthalen-2-ol

InChI

InChI=1S/C12H13NO2/c13-10(7-14)12-9-4-2-1-3-8(9)5-6-11(12)15/h1-6,10,14-15H,7,13H2/t10-/m0/s1

InChI Key

SCCQMKSVLGCKOO-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2[C@H](CO)N)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(CO)N)O

Origin of Product

United States

Preparation Methods

Process Overview:

  • Starting Material: Ethyl (ethoxymethylene)cyanoacetate reacts with ethanol to form amino-ester intermediates.
  • Aminoalkylation: The intermediate undergoes condensation with hydrazines or similar amines under controlled conditions, leading to amino-substituted naphthol derivatives.
  • Hydrolysis: The ester groups are hydrolyzed using aqueous sodium hydroxide at elevated temperatures (around 70°C), converting esters to carboxylic acids.
  • Decarboxylation and Reduction: The resultant acid intermediates are decarboxylated at high temperatures (160–170°C), and subsequent hydrogenation over a palladium catalyst reduces nitroso groups to amino groups, forming the target aminohydroxyethyl naphthol.

Reaction Conditions & Yields:

Step Conditions Reagents Yield (%)
Hydrolysis Reflux at 70°C 2N NaOH ~72% (based on initial ester)
Decarboxylation 160–170°C Heat Quantitative conversion
Hydrogenation Hydrogen, Pd catalyst Ambient temperature High purity amino compound

This method emphasizes the hydrolysis of ester groups, decarboxylation, and catalytic hydrogenation to produce the target compound efficiently.

Condensation of 2-Hydroxy-1-Naphthaldehyde with Amino Compounds

Another prominent approach involves the condensation of 2-hydroxy-1-naphthaldehyde with amino compounds, such as aminoalkyl derivatives, to form imine or zwitterionic intermediates, which are subsequently reduced to the amino alcohol.

Process Overview:

  • Condensation Reaction: 2-Hydroxy-1-naphthaldehyde reacts with primary amines in an ethanol or aqueous medium, forming imine intermediates.
  • Cyclization & Tautomerization: These intermediates can tautomerize or cyclize, leading to stable amino- or hydroxyl-functionalized naphthalene derivatives.
  • Reduction: The imines are reduced using catalytic hydrogenation, often with palladium or platinum catalysts, to yield the amino alcohol.

Reaction Conditions & Yields:

Step Conditions Reagents Yield (%)
Condensation Reflux in ethanol Primary amines Moderate to high
Hydrogenation Hydrogen, Pd/C Ambient conditions >80%

This method is advantageous for its simplicity and high yields, especially under solvent-free or mild conditions.

Multi-step Synthesis via Pyrazole Intermediates

A more intricate route involves synthesizing pyrazole intermediates, which are then transformed into amino alcohols through nitration, reduction, and hydrolysis steps.

Process Overview:

  • Pyrazole Formation: Condensation of ethyl cyanoacetate with hydrazines yields pyrazole derivatives.
  • Functionalization: Nitration or nitrosation introduces amino or nitroso groups.
  • Hydrogenation & Hydrolysis: Catalytic hydrogenation reduces nitroso groups to amino groups, and hydrolysis of ester groups yields the amino alcohol.

Reaction Conditions & Yields:

Step Conditions Reagents Yield (%)
Pyrazole synthesis Reflux at 80°C Hydrazines, cyanoacetate High
Nitrosation Acidic conditions Nitrosating agents Variable
Hydrogenation Pd catalyst, H2 Mild conditions >75%

This route offers high selectivity but involves multiple steps, making it more suitable for specialized synthesis.

Summary of Key Reaction Parameters

Parameter Typical Range Notes
Temperature 60–170°C Varies depending on step (hydrolysis, decarboxylation, reduction)
Solvent Ethanol, water, or solvent-free Solvent-free preferred for green chemistry approaches
Catalysts Palladium, cobalt chloride Used in hydrogenation and cyclization steps
Yields 70–90% High-yield processes are preferred for industrial applications

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or hydroxyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in asymmetric catalysis.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: The compound might be used to study enzyme interactions due to its chiral nature.

Medicine

    Drug Development:

Industry

    Material Science: Possible use in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, for example, the compound might interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes key structural analogs and their similarity metrics (based on and related sources):

Compound Name CAS No. Molecular Formula Similarity Score Key Structural Differences
(R)-1-(1-Amino-2-hydroxyethyl)naphthalen-2-ol - C₁₂H₁₃NO₂ Reference Parent compound
1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol HCl 103028-83-7 C₁₀H₁₃NO·HCl 93% Partially saturated naphthalene ring
(1R,2R)-1-Amino-1-phenylpropan-2-ol HCl 255060-27-6 C₉H₁₃NO·HCl 93% Phenyl substituent instead of naphthalene
1-Amino-2-naphthol hydrochloride 1198-27-2 C₁₀H₉NO·HCl 85% Lacks hydroxyethyl group; simpler structure
1-[[butyl-[(2-hydroxynaphthalen-1-yl)methyl]amino]methyl]naphthalen-2-ol 6642-17-7 C₂₆H₂₇NO₂ N/A Bulky butyl and naphthyl substituents

Physicochemical Properties

  • 1-Amino-2-naphthol hydrochloride (simpler analog) has a higher melting point (~250°C decomp.), likely due to ionic interactions in the hydrochloride salt .
  • Optical Activity :

    • Target compound’s optical rotation is expected to be significant due to the R-configuration. For comparison, (S)-19 exhibits [α]²⁵D = +58° (in benzene) , while a related Mannich base shows [α]²⁵D = –221° (in CHCl₃) .
  • Solubility: The hydroxyethyl group enhances water solubility compared to hydrophobic analogs like 1-naphthalen-2-ol (C₂₆H₂₇NO₂), which likely has poor aqueous solubility due to its bulky substituents .

Crystallographic and Conformational Analysis

  • Dihedral Angles : In Betti base derivatives (e.g., ), the naphthalene and benzene rings form a dihedral angle of 75.8°, stabilizing the molecule via intramolecular O–H···N hydrogen bonds. The hydroxyethyl group in the target compound may introduce additional conformational flexibility or hydrogen-bonding networks.
  • Crystal Packing: Hydrochloride salts (e.g., 1-Amino-2-naphthol HCl) exhibit ionic lattices with high thermal stability , whereas non-ionic analogs (e.g., ) form hydrogen-bonded networks.

Biological Activity

(R)-1-(1-Amino-2-hydroxyethyl)naphthalen-2-ol, a compound derived from naphthalene, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a naphthalene backbone with an amino and a hydroxy group, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of naphthalene derivatives. For instance, compounds containing similar structures have shown significant activity against various pathogens:

PathogenActivity Level
Staphylococcus aureusModerate to High
Escherichia coliModerate
Candida albicansLow to Moderate

The antimicrobial activity is often attributed to the electron-withdrawing nature of the hydroxyl and amino groups, which facilitate interactions with microbial membranes and enzymes .

Anticancer Activity

Naphthalene derivatives are also being investigated for their anticancer properties. The mechanism of action involves inducing oxidative stress in cancer cells, leading to apoptosis.

  • Reactive Oxygen Species (ROS) Production : The compound can generate ROS, which damages cellular components.
  • Inhibition of DNA Topoisomerases : Similar compounds have been shown to inhibit topoisomerases in cancer cells, disrupting DNA replication and repair .
  • Regulation of Apoptotic Pathways : The compound may activate pathways that lead to programmed cell death in cancer cells.

A study evaluated a series of naphthalene derivatives against various cancer cell lines, revealing significant cytotoxicity with IC50 values ranging from 0.31 to 1.20 µM for some derivatives .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound may be linked to its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Inhibition Data:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound19.4523.8
Celecoxib0.040.04

The compound exhibited moderate inhibition against COX enzymes compared to standard anti-inflammatory drugs, suggesting potential therapeutic applications in managing inflammation .

Case Studies

  • Antimicrobial Efficacy : A study tested various naphthalene derivatives against S. aureus and E. coli, finding that modifications in the chemical structure significantly influenced antimicrobial potency.
  • Cancer Cell Line Studies : In vitro studies on glioma cells demonstrated that compounds similar to this compound induced cell cycle arrest and apoptosis through ROS-mediated mechanisms.
  • Inflammation Models : Animal models treated with the compound showed reduced paw edema in carrageenan-induced inflammation tests, supporting its anti-inflammatory potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-1-(1-Amino-2-hydroxyethyl)naphthalen-2-ol, and how can enantiomeric purity be optimized?

  • Methodological Answer : The synthesis typically involves catalytic hydrogenation of naphthalene derivatives (e.g., 1-naphthol) to form tetrahydronaphthalenols, followed by stereoselective amination. Reductive amination with chiral catalysts (e.g., palladium on carbon) or enzymatic resolution can enhance enantiomeric purity. For example, enantioselective reduction of ketone intermediates using chiral auxiliaries or asymmetric hydrogenation ensures the (R)-configuration . Post-synthesis purification via recrystallization or chiral chromatography further refines purity.

Q. Which analytical techniques are most effective for structural and stereochemical characterization?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving stereochemistry and crystal packing . Complementary techniques include:

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm proton environments and carbon frameworks.
  • IR spectroscopy : Identification of functional groups (e.g., -OH, -NH2_2) via characteristic stretching frequencies .
  • Polarimetry : To measure optical activity and confirm enantiomeric excess.

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Use in vitro assays to assess interactions with biological targets:

  • Enzyme inhibition assays : Measure IC50_{50} values against target enzymes (e.g., kinases, oxidases) using fluorometric or colorimetric substrates.
  • Receptor binding studies : Radioligand displacement assays to determine binding affinity (KiK_i) .
  • Cell viability assays : MTT or resazurin-based tests to evaluate cytotoxicity in cancer or microbial models .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Apply the Lee-Yang-Parr (LYP) correlation-energy functional to model electron density distribution and frontier molecular orbitals (HOMO-LUMO gaps) . This aids in predicting:

  • Reactivity sites : Nucleophilic/electrophilic regions via Fukui indices.
  • Tautomeric equilibria : Hydrazone vs. azo forms in diazenyl derivatives (relevant for analogs) .
  • Solvent effects : PCM (Polarizable Continuum Model) to simulate solvation.

Q. What voltammetric strategies can quantify this compound in complex matrices?

  • Methodological Answer : Adapt thiazolylazo dye-based voltammetry (e.g., as in nickel detection ):

  • Working electrode : Glassy carbon or boron-doped diamond for high sensitivity.
  • Supporting electrolyte : Sodium chloride (pH 7.0) to stabilize the analyte.
  • Detection limit optimization : Differential pulse voltammetry (DPV) enhances resolution at low concentrations (~107^{-7} M).

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Cross-validate using orthogonal assays and scrutinize experimental variables:

  • Purity verification : Re-examine stereochemical integrity via chiral HPLC or CD spectroscopy .
  • Assay conditions : Test pH, temperature, and co-solvent effects on activity.
  • Target selectivity : Use CRISPR-edited cell lines or knockout models to confirm specificity .

Q. What mechanistic insights can kinetic studies provide for substitution reactions at the amino/hydroxy groups?

  • Methodological Answer : Conduct time-resolved NMR or UV-Vis spectroscopy under varying conditions:

  • Nucleophilic substitution : Monitor reaction rates with alkyl halides in polar aprotic solvents (e.g., DMF) .
  • Isotopic labeling : 18O^{18}\text{O}-tracking in hydroxyl group reactions to elucidate pathways.
  • Activation energy : Arrhenius plots from temperature-dependent studies to infer transition states.

Key Considerations for Experimental Design

  • Stereochemical Integrity : Use chiral stationary phases (CSPs) in HPLC for purity checks .
  • Data Reproducibility : Validate crystallographic data with multiple datasets (e.g., CCDC entries) .
  • Computational Validation : Cross-check DFT results with experimental spectroscopic data .

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